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Compound of Interest

Compound Name: 1-Bromo-2-ethynylbenzene

Cat. No.: B014331 Get Quote

Introduction

1-Bromo-2-ethynylbenzene (also known as 2-bromophenylacetylene) is a chemical

compound with the formula C₈H₅Br.[1] It serves as a valuable building block in organic

synthesis, particularly in cross-coupling reactions to form more complex aromatic structures.

This guide provides a comprehensive overview of the key spectroscopic data for 1-Bromo-2-
ethynylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS). The data presented is essential for researchers in chemical

synthesis, materials science, and drug development for compound identification and

characterization.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-Bromo-2-ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 1-Bromo-2-ethynylbenzene, both ¹H and ¹³C NMR provide characteristic signals for the

aromatic and ethynyl protons and carbons.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.65 - 7.55 Multiplet 2H Aromatic protons

7.40 - 7.20 Multiplet 2H Aromatic protons

3.45 Singlet 1H Ethynyl proton (≡C-H)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

133.5 Aromatic C-H

132.8 Aromatic C-H

129.8 Aromatic C-H

127.4 Aromatic C-H

125.0 Aromatic C-Br

122.1 Aromatic C-C≡

82.9 Ethynyl C-H (≡C-H)

80.7 Ethynyl C-Ar (C≡)

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Bromo-2-ethynylbenzene shows characteristic absorption bands for the

aromatic ring and the terminal alkyne.
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp
≡C-H stretch (terminal alkyne)

[2]

~2100 Weak to Medium -C≡C- stretch (alkyne)[2]

3100 - 3000 Medium C-H stretch (aromatic)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

~750 Strong
C-H bend (ortho-disubstituted

aromatic ring)

~650 Medium C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

m/z Relative Intensity Assignment

180, 182 ~1:1

Molecular ion peak (M⁺, M⁺+2)

due to ⁷⁹Br and ⁸¹Br

isotopes[1][3]

101 High [M-Br]⁺ fragment

75 Moderate Further fragmentation

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 1-Bromo-2-ethynylbenzene in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4]
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Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical

shift referencing (δ = 0.00 ppm).[4]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer

(e.g., 400 or 500 MHz).

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and acquisition of 16-32 scans.

¹³C NMR Parameters: Typical parameters include a 45-degree pulse angle, a relaxation

delay of 2-5 seconds, and acquisition of 1024 or more scans with proton decoupling.

IR Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small

amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and

allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For a liquid sample, a

drop can be placed between two salt plates.

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Spectral Range: Scan the sample over the mid-infrared range, typically from 4000 to 400

cm⁻¹.

Background Correction: A background spectrum of the empty sample holder (or pure KBr

pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS) for volatile compounds.[3]

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule,

typically using an electron beam of 70 eV.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://dev.spectrabase.com/spectrum/6P3EQsgcZHU
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Analysis: The ions are separated based on their mass-to-charge ratio using a mass

analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection: The detector records the abundance of ions at each m/z value to generate the

mass spectrum.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like 1-Bromo-2-ethynylbenzene.
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General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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